molecular formula C26H22BrN5O3S B11668122 4-[(1E)-N-({[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate

4-[(1E)-N-({[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate

Cat. No.: B11668122
M. Wt: 564.5 g/mol
InChI Key: KPOITZCXBBSZMS-OGLMXYFKSA-N
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Description

4-[(1E)-N-({[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate is a complex organic compound with the molecular formula C26H22BrN5O3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-N-({[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of the corresponding hydrazine and acyl chloride derivatives.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound.

    Acetylation: The acetyl group is added through an acetylation reaction, typically using acetic anhydride or acetyl chloride.

    Final Coupling: The final step involves coupling the triazole derivative with the acetylated phenyl acetate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions can target the triazole ring or the bromophenyl group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the sulfanyl group.

    Reduction: Reduced forms of the triazole ring or bromophenyl group.

    Substitution: Substituted derivatives of the bromophenyl group.

Scientific Research Applications

4-[(1E)-N-({[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The triazole ring and bromophenyl group can interact with enzymes and receptors, modulating their activity.

    Pathways: The compound can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1E)-N-({[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate
  • 4-[(1E)-N-({[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate

Uniqueness

The presence of the bromophenyl group in 4-[(1E)-N-({[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C26H22BrN5O3S

Molecular Weight

564.5 g/mol

IUPAC Name

[4-[(E)-N-[[2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-C-methylcarbonimidoyl]phenyl] acetate

InChI

InChI=1S/C26H22BrN5O3S/c1-17(19-10-14-23(15-11-19)35-18(2)33)28-29-24(34)16-36-26-31-30-25(20-8-12-21(27)13-9-20)32(26)22-6-4-3-5-7-22/h3-15H,16H2,1-2H3,(H,29,34)/b28-17+

InChI Key

KPOITZCXBBSZMS-OGLMXYFKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br)/C4=CC=C(C=C4)OC(=O)C

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC(=O)C

Origin of Product

United States

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